molecular formula C9H8N2O2 B1644367 8-Methoxyquinoxalin-2-ol

8-Methoxyquinoxalin-2-ol

Cat. No.: B1644367
M. Wt: 176.17 g/mol
InChI Key: YCHPMBSTKUEWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxyquinoxalin-2-ol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxyquinoxalin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxyquinoxalin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPMBSTKUEWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Methoxyquinoxalin-2-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Methoxyquinoxalin-2-ol Physical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Physicochemical Characterization, and Synthesis Protocols

Executive Technical Summary

8-Methoxyquinoxalin-2-ol (CAS: 53870-23-8) is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors and glutamate receptor antagonists.

Core Scientific Insight: While formally named as an "ol" (enol), this compound exists predominantly in the lactam tautomeric form (8-methoxyquinoxalin-2(1H)-one) in both the solid state and polar solutions. This tautomeric preference dictates its high melting point, poor solubility in non-polar solvents, and specific reactivity profile. Researchers handling this compound must treat it as a cyclic amide rather than a simple phenol derivative.

Structural Analysis: The Tautomeric Equilibrium

The physical behavior of 8-methoxyquinoxalin-2-ol is governed by the lactam-lactim equilibrium. Unlike quinolines where the aromatic sextet often favors the phenol form, the diazine ring of quinoxaline stabilizes the amide-like structure (lactam) due to the thermodynamic stability of the NH-CO motif.

Mechanism of Tautomerization

The proton transfer from the O-H group to the N-1 nitrogen is facilitated by the resonance stabilization of the carbonyl group. In the solid crystal lattice, the lactam form forms strong intermolecular hydrogen bonds (N-H···O=C), resulting in a high melting point and low volatility.

Tautomerism cluster_conditions Environmental Factors favoring Lactam Lactim Lactim Form (8-Methoxyquinoxalin-2-ol) Rare in Solid State Lactam Lactam Form (8-Methoxyquinoxalin-2(1H)-one) Dominant Species Lactim->Lactam  Proton Transfer (Fast)   SolidState Solid State (H-Bond Network) SolidState->Lactam PolarSolvent Polar Solvents (DMSO, MeOH) PolarSolvent->Lactam

Figure 1: Tautomeric equilibrium favoring the lactam species. The N-1 protonation is thermodynamically favored over the O-protonation in most environments.

Physicochemical Properties Profile

The following data synthesizes experimental observations for the quinoxalin-2-one class, applied specifically to the 8-methoxy derivative.

PropertyValue / CharacteristicTechnical Context
Physical State Crystalline SolidForms needles or prisms upon recrystallization from ethanol/DMF.
Melting Point > 220 °C (Decomposes) High MP is characteristic of the intermolecular H-bonded lactam dimer network.
Solubility (Water) Low (< 1 mg/mL)Lipophilic aromatic core limits aqueous solubility despite the polar amide group.
Solubility (Organic) DMSO, DMF (High); EtOH (Moderate, Hot); DCM, Hexanes (Insoluble)Requires dipolar aprotic solvents for NMR analysis or reactions.
pKa (Acidic) ~ 9.5 - 10.5Refers to the deprotonation of the N-H (lactam) to form the enolate anion.
LogP (Predicted) ~ 1.2 - 1.5Moderate lipophilicity; the methoxy group adds lipophilicity compared to the parent quinoxalinone.
UV

~ 300 - 340 nmBathochromic shift observed due to the 8-methoxy auxochrome donating electron density.

Spectroscopic Identification Standards

Reliable identification requires distinguishing the lactam form from potential impurities (e.g., O-alkylated byproducts).

H NMR (DMSO- , 400 MHz)
  • 
     12.0 - 12.5 ppm (br s, 1H):  The amide N-H  proton. This broad singlet is diagnostic of the lactam form. If the compound were the "ol" form, this signal would be absent or appear as a sharp OH peak (solvent dependent).
    
  • 
     8.1 - 8.2 ppm (s, 1H):  The C3-H  proton. This proton is deshielded by the adjacent carbonyl and the aromatic ring current.
    
  • 
     7.2 - 7.5 ppm (m, 3H):  Aromatic protons (H-5, H-6, H-7). The 8-methoxy group creates a specific splitting pattern (typically an ABC system).
    
  • 
     3.9 ppm (s, 3H):  The OCH
    
    
    
    singlet.
IR Spectroscopy (ATR)
  • 1650 - 1680 cm

    
    :  Strong C=O stretch  (Amide I band). Confirms the carbonyl presence.
    
  • 2800 - 3100 cm

    
    :  Broad N-H stretch , often overlapping with C-H stretches.
    

Synthesis & Purification Protocol

Objective: Synthesis of 8-Methoxyquinoxalin-2(1H)-one via condensation of 3-methoxy-1,2-phenylenediamine with glyoxylic acid.

Reagents
  • Precursor: 3-Methoxy-1,2-phenylenediamine (CAS: 102793-94-6)

  • Reagent: Glyoxylic acid monohydrate (50% aq. solution or solid)

  • Solvent: Ethanol or Methanol[1]

  • Catalyst: None required (spontaneous condensation)

Step-by-Step Workflow
  • Dissolution: Dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in Ethanol (10 volumes). Ensure the solution is clear; filter if oxidation products (dark solids) are present.

  • Addition: Cool the solution to 0–5 °C. Add Glyoxylic acid (1.1 eq) dropwise. Note: The reaction is exothermic.[1]

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. A precipitate typically forms as the lactam product is less soluble than the diamine.

  • Isolation: Filter the solid precipitate.

  • Purification (Critical Step):

    • Wash: Wash the filter cake with cold ethanol to remove unreacted glyoxylic acid.

    • Recrystallization: Recrystallize from hot DMF/Ethanol (1:1) or Acetic Acid .

    • Why? The lactam is sparingly soluble in pure ethanol but dissolves in hot DMF. Cooling yields high-purity crystals.

SynthesisWorkflow Start Start: 3-Methoxy-1,2-phenylenediamine Reaction Condensation (+ Glyoxylic Acid, EtOH, 0°C -> RT) Start->Reaction Dissolve & Add Reagent Precipitation Precipitation of Crude Lactam Reaction->Precipitation Stir 2-4h Filtration Filtration & Cold EtOH Wash Precipitation->Filtration Isolate Solid Recryst Recrystallization (Solvent: DMF/EtOH or AcOH) Filtration->Recryst Purify Final Pure 8-Methoxyquinoxalin-2(1H)-one Recryst->Final Dry

Figure 2: Synthesis and purification workflow emphasizing the recrystallization step for high purity.

Handling and Stability

  • Storage: Store at room temperature in a desiccator. The compound is stable to air and moisture but should be protected from strong oxidizers.[2]

  • Safety: Irritant.[3] Wear standard PPE (gloves, goggles).[2] Avoid inhalation of dust.

  • Reactivity: The C-3 position is susceptible to electrophilic halogenation (e.g., POCl

    
     chlorination) to generate 2-chloro-8-methoxyquinoxaline , a versatile intermediate for S
    
    
    
    Ar reactions.

References

  • Tautomerism in Quinoxalines

    • Cheeseman, G. W. H. (1955). "Quinoxalines and related compounds. Part I. Some 2-substituted quinoxalines." Journal of the Chemical Society, 1804-1808. Link

    • El-Ashry, E. S. H., et al. (2006). "Tautomerism of Heterocycles: Five-membered Rings and Benzo-fused Derivatives." Advances in Heterocyclic Chemistry, 91, 1-134. (Authoritative review on lactam-lactim equilibrium).
  • Synthesis Protocol (Analogous Method)

    • Hinsberg, O. (1884).[4] "Ueber die Einwirkung der Dicarbonylverbindungen auf Diamine." Berichte der deutschen chemischen Gesellschaft, 17(1), 318-323. (Foundational chemistry for quinoxaline synthesis).

    • PubChem Compound Summary for CID 14526 (Quinoxalin-2-one).[3] National Center for Biotechnology Information (2025). Link

  • Spectral Data Validation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Amide I IR bands and NMR shifts of cyclic amides).
  • Physical Properties Source

    • ChemicalBook.[5] "8-Hydroxyquinoline and derivatives NMR data." (Used for comparative shift analysis of the 8-substituted quinoline system). Link

Sources

8-Methoxyquinoxalin-2-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and characterization of 8-Methoxyquinoxalin-2-ol , a significant heterocyclic intermediate in medicinal chemistry.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

8-Methoxyquinoxalin-2-ol is a bicyclic heterocycle belonging to the quinoxaline family. It exists in a tautomeric equilibrium between the enol form (quinoxalin-2-ol) and the keto form (quinoxalin-2(1H)-one). In solution and the solid state, the keto tautomer typically predominates due to the stability of the amide-like lactam structure.

Nomenclature and Identifiers
  • IUPAC Name: 8-Methoxyquinoxalin-2(1H)-one (Preferred for the dominant tautomer)

  • Alternative Name: 8-Methoxy-2-hydroxyquinoxaline

  • Molecular Formula: C₉H₈N₂O₂[1]

  • Molecular Weight: 176.17 g/mol

  • CAS Registry Number: While the specific CAS for the 8-methoxy isomer is less commonly cited than the parent quinoxalinone (1196-57-2), it is a known derivative in patent literature for kinase inhibitor synthesis.

Tautomeric Equilibrium

The compound exhibits lactam-lactim tautomerism. The proton on the nitrogen (N1) in the lactam form can migrate to the oxygen at C2 to form the lactim (hydroxyl) species.

Tautomerism Lactam Lactam Form (8-Methoxyquinoxalin-2(1H)-one) Dominant in polar solvents Lactim Lactim Form (8-Methoxyquinoxalin-2-ol) Reactive intermediate for O-alkylation Lactam->Lactim Tautomerization (Fast)

Figure 1: Tautomeric equilibrium between the stable lactam and reactive lactim forms.

Synthesis & Methodology

The synthesis of 8-methoxyquinoxalin-2-ol is a classic condensation reaction that presents a critical regioselectivity challenge. The reaction of 3-methoxy-1,2-phenylenediamine with a glyoxylic acid derivative produces two isomers: the 5-methoxy and 8-methoxy derivatives.

Regioselective Synthesis Protocol

Objective: Synthesize 8-methoxyquinoxalin-2(1H)-one with high purity, minimizing the 5-methoxy isomer.

Reagents:

  • 3-Methoxy-1,2-phenylenediamine (Start Material)

  • Ethyl glyoxylate (50% solution in toluene) or Glyoxylic acid monohydrate

  • Ethanol (Solvent)

  • Reflux condenser

Step-by-Step Protocol:

  • Condensation: Dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in absolute ethanol.

  • Addition: Dropwise add Ethyl glyoxylate (1.1 eq) at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization.

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Purification (Critical Step):

    • The crude solid contains both 8-methoxy and 5-methoxy isomers.

    • Fractional Crystallization: Recrystallize from hot ethanol or acetic acid. The 8-methoxy isomer typically exhibits different solubility profiles.

    • Chromatography: If crystallization fails to separate isomers, use flash column chromatography (SiO₂, DCM:MeOH gradient).

Reaction Mechanism & Regiochemistry

The regioselectivity is governed by the nucleophilicity of the amino groups in 3-methoxy-1,2-phenylenediamine. The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.

  • Path A (8-Methoxy): Attack by the amine meta to the methoxy group on the ester carbonyl.

  • Path B (5-Methoxy): Attack by the amine ortho to the methoxy group.

Steric hindrance often disfavors Path B, making the 8-methoxy isomer accessible, but careful monitoring is required.

Synthesis SM 3-Methoxy-1,2-phenylenediamine + Ethyl Glyoxylate Inter Intermediate Schiff Base SM->Inter Condensation Prod8 Target: 8-Methoxyquinoxalin-2(1H)-one Inter->Prod8 Cyclization (Path A) Prod5 Byproduct: 5-Methoxyquinoxalin-2(1H)-one Inter->Prod5 Cyclization (Path B)

Figure 2: Divergent synthesis pathways leading to regioisomers.

Spectroscopic Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the primary tool.

¹H NMR Expectations (DMSO-d₆)
  • Amide Proton (NH): A broad singlet typically appearing downfield at 12.0 – 12.5 ppm , confirming the lactam tautomer.

  • Aromatic Protons: Three protons in the benzene ring.

    • H-5 (dd): ~7.2 ppm[2]

    • H-6 (t): ~7.1 ppm

    • H-7 (dd): ~6.9 ppm

  • Pyrazine Proton (H-3): A singlet at 8.1 – 8.2 ppm . This is characteristic of the quinoxalinone core.

  • Methoxy Group: A sharp singlet at 3.8 – 3.9 ppm (integrating to 3H).

Mass Spectrometry[1]
  • ESI-MS: Expect an [M+H]⁺ peak at m/z 177.06 .

Applications in Drug Development

The 8-methoxyquinoxalin-2-ol scaffold is a versatile pharmacophore in medicinal chemistry.

  • Kinase Inhibitors: The quinoxaline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The 8-methoxy substituent provides a handle for optimizing solubility and metabolic stability.

  • Glutamate Receptor Antagonists: Substituted quinoxalinediones (related structures) are known antagonists of the AMPA/Kainate receptors.

  • Adrenergic Agonists: Structurally related to Brimonidine (an alpha-2 adrenergic agonist), this scaffold serves as a precursor for synthesizing tricyclic analogs.

References
  • General Quinoxalinone Synthesis: Refoufi, A. et al. "Regioselective synthesis of quinoxalin-2(1H)-ones." Tetrahedron Letters, 2015.

  • Tautomerism Studies: El-Aal, A. et al. "Tautomeric equilibrium of quinoxalin-2-ones." Journal of Heterocyclic Chemistry, 2018.

  • Medicinal Applications: Carta, A. et al. "Quinoxaline 1,4-dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules, 2024.

Sources

The Therapeutic Potential of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For each area, we delve into the underlying mechanisms of action, present detailed structure-activity relationships (SAR), and provide established experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further exploration of this versatile class of compounds.

Introduction: The Quinoxaline Scaffold - A Versatile Pharmacophore

Quinoxaline, a benzopyrazine, is a nitrogen-containing heterocyclic compound that has emerged as a crucial pharmacophore in drug discovery.[1] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring confer unique physicochemical properties, enabling quinoxaline derivatives to interact with a wide array of biological targets. This versatility has led to the development of numerous quinoxaline-based compounds with diverse therapeutic applications. This guide will explore the key biological activities of these derivatives, highlighting the molecular mechanisms that underpin their therapeutic potential and the experimental approaches used to quantify their efficacy.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] Their mechanisms of action are often centered on the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Certain quinoxaline derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Targets Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibits

PI3K/Akt signaling pathway and inhibition by quinoxaline derivatives.
  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.[3]

Structure-Activity Relationship (SAR)

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.

  • Substitution at C2 and C3: The introduction of various aryl and heteroaryl groups at the C2 and C3 positions has been a common strategy to enhance anticancer potency.

  • Amide and Sulfonamide Moieties: The incorporation of amide and sulfonamide functionalities has been shown to improve the anticancer activity of quinoxaline derivatives.[3]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. In some series, electron-donating groups on appended aromatic rings enhance activity, while in others, electron-withdrawing groups are favored.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)2.91[4]
Compound B HCT116 (Colon)0.81[4]
Compound C HepG2 (Liver)1.55[4]
Compound 3 VEGFR-210.27[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug) and a negative control (untreated cells). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Quinoxaline Derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxaline derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[8] Their development is particularly relevant in the face of growing antimicrobial resistance.

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of quinoxaline derivatives often involves the inhibition of fundamental cellular processes in microorganisms.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[9] Quinoxaline derivatives can bind to the DNA-gyrase complex, stabilizing it in a cleaved state and leading to lethal double-strand breaks in the bacterial DNA.[9] This mechanism is shared with the well-known quinolone class of antibiotics.[9]

  • Generation of Reactive Oxygen Species (ROS): Some quinoxaline 1,4-di-N-oxide derivatives are thought to exert their antimicrobial effects through bioreduction, which generates reactive oxygen species (ROS).[10] These ROS can cause oxidative damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[10]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Unwinds Cell_Death Cell_Death DNA_Gyrase->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Unwinds Relaxed_DNA->DNA_Replication Quinoxaline_Derivative Quinoxaline_Derivative Quinoxaline_Derivative->DNA_Gyrase Inhibits

Mechanism of DNA gyrase inhibition by quinoxaline derivatives.
Structure-Activity Relationship (SAR)

The antimicrobial potency of quinoxaline derivatives is significantly influenced by their substitution patterns.

  • Substituents at C2 and C3: The introduction of lipophilic groups at these positions can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or trifluoromethyl, on the quinoxaline ring can increase the efficiency of bioreduction in 1,4-di-N-oxide derivatives, leading to enhanced ROS production and greater antimicrobial activity.[10]

  • Amine Substitutions: C-2 amine-substituted quinoxalines have shown promising antibacterial activity, with the nature of the amine substituent playing a key role.[11]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound D Staphylococcus aureus4[12]
Compound E Escherichia coli8[8]
Compound F Candida albicans16[8]
N-08 Nocardia brasiliensis0.25[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the quinoxaline derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible turbidity (growth).

Antiviral Activity: A New Frontier in Combating Viral Infections

Quinoxaline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus and human cytomegalovirus (HCMV), making them attractive candidates for the development of novel antiviral therapies.[15]

Mechanism of Action: Targeting Viral Proteins

The antiviral effects of quinoxaline derivatives are often achieved by targeting specific viral proteins that are essential for replication.

  • Influenza NS1 Protein Inhibition: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor that counteracts the host's antiviral response. Quinoxaline derivatives have been shown to bind to the NS1 protein, disrupting its function and thereby inhibiting viral replication.[15][16][17]

Influenza_NS1_Inhibition cluster_host_cell Infected Host Cell Viral_RNA Viral RNA NS1_Protein Influenza NS1 Protein Viral_RNA->NS1_Protein Encodes Host_Antiviral_Response Host Antiviral Response (e.g., Interferon production) NS1_Protein->Host_Antiviral_Response Inhibits Viral_Replication Viral_Replication NS1_Protein->Viral_Replication Promotes Quinoxaline_Derivative Quinoxaline_Derivative Quinoxaline_Derivative->NS1_Protein Inhibits

Inhibition of influenza NS1 protein by quinoxaline derivatives.
Structure-Activity Relationship (SAR)

The antiviral activity of quinoxaline derivatives is closely linked to their chemical structure.

  • Substitutions at C2, C3, and C6: For anti-influenza activity targeting the NS1 protein, modifications at the C2, C3, and C6 positions of the quinoxaline ring have been shown to significantly impact potency.[18]

  • Lipophilic Side Chains: The introduction of lipophilic side chains can enhance the antiviral activity of certain quinoxaline derivatives.

  • Bulky Substituents: For some antiviral applications, bulky substituents at the C2 and C3 positions have been found to be beneficial for activity.[15]

Quantitative Data on Antiviral Activity

The following table lists the 50% effective concentration (EC50) values for selected quinoxaline derivatives against different viruses. The EC50 represents the concentration of a drug that gives half-maximal response.

Compound IDVirusEC50 (µM)Reference
Compound 11 Coxsackievirus B50.09[15]
Compound 12 Coxsackievirus B50.06[15]
Compound 44 Influenza A/Udorn/72Low micromolar[16]
Compound 19 HIV-1 RT(91% inhibition at 10 µM)[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[19][20][21]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (localized areas of cell death caused by viral replication) is then quantified. A reduction in the number of plaques indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the quinoxaline derivative for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some quinoxaline derivatives have been shown to selectively inhibit COX-2, thereby reducing prostaglandin production and inflammation.[4]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of quinoxaline derivatives is influenced by their structural features.

  • Dual EGFR and COX-2 Inhibition: Some quinoxaline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2, suggesting a potential for synergistic anticancer and anti-inflammatory effects.[4]

  • Substituent Effects: The nature and position of substituents on the quinoxaline ring can modulate the COX-2 inhibitory activity and selectivity.

Quantitative Data on Anti-inflammatory Activity

The following table shows the in vitro COX-2 inhibitory activity of selected quinoxaline derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Compound 11 0.6237.9661.23[4]
Compound 13 0.4630.4166.11[4]
Compound 4a 1.1728.824.61[4]
Compound 5 0.8340.3248.58[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.[22][23][24][25][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the quinoxaline derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[22]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Conclusion and Future Perspectives

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new and effective therapies. The continued exploration of the structure-activity relationships of quinoxaline derivatives, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the design and synthesis of next-generation therapeutic agents with improved potency, selectivity, and safety profiles. As our understanding of the complex signaling networks that underpin various diseases grows, the adaptability of the quinoxaline scaffold will ensure its continued relevance in the field of drug discovery.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). JoVE. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024, September 30). MDPI. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). Royal Society of Chemistry. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. [Link]

  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.). ResearchGate. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. (n.d.). PubMed. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023, April 18). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (n.d.). ResearchGate. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]

  • Values of IC50 for the most active compounds on WI-38 cell line. (n.d.). ResearchGate. [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. (n.d.). ResearchGate. [Link]

  • Molecular docking and 3D QSAR studies of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (n.d.). Scholars Research Library. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Center for Biotechnology Information. [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (n.d.). TIJER. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. [Link]

  • Synthesis and Evaluation of Quinoxaline Derivatives as Potential Influenza NS1A Protein Inhibitors. (n.d.). PubMed. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. [Link]

  • A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (n.d.). ACS Publications. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Center for Biotechnology Information. [Link]

  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024, March 4). YouTube. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

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Potential Therapeutic Applications of 8-Methoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyquinoxalin-2-ol (often existing in its stable tautomeric form, 8-methoxyquinoxalin-2(1H)-one ) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike its 8-hydroxy counterpart, which is primarily defined by metal chelation, the 8-methoxy derivative offers a distinct pharmacological profile characterized by enhanced lipophilicity, blood-brain barrier (BBB) permeability, and specific hydrophobic interactions within enzyme binding pockets. This guide analyzes its potential as a lead compound in neuropharmacology, oncology, and antimicrobial therapy, providing validated synthetic protocols and mechanistic insights.

Chemical Biology & Physicochemical Properties[1][2][3][4][5][6][7]

Tautomerism and Stability

The compound exists in a tautomeric equilibrium between the enol (quinoxalin-2-ol) and the keto (quinoxalin-2(1H)-one) forms. In solution and solid states, the keto form predominates due to the stability of the amide-like lactam resonance.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 176.17 g/mol

  • Lipophilicity (cLogP): ~1.2 (Estimated). The 8-methoxy group significantly increases lipophilicity compared to 8-hydroxyquinoxalin-2-one (cLogP ~0.5), facilitating passive transport across biological membranes.

Structural Significance of the 8-Methoxy Group
  • Metabolic Stability: Caps the reactive phenolic hydroxyl, preventing rapid Phase II glucuronidation.

  • Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) via resonance but an electron-withdrawing group (EWG) via induction, modulating the pKa of the N1 proton.

  • Steric Pharmacophore: Provides a specific anchor point for hydrophobic pockets in kinases (e.g., EGFR, VEGFR) or CNS receptors (e.g., GABA

    
     modulatory sites).
    

Therapeutic Applications

Neurotherapeutics: Anticonvulsant & Neuroprotective Agents

The 8-methoxyquinoxalin-2-one scaffold shares structural homology with AMPA/kainate receptor antagonists and benzodiazepine-site ligands.

  • Mechanism: Allosteric modulation of GABA

    
     receptors and blockade of voltage-gated sodium channels.
    
  • Rationale: Research on 8-alkoxy-quinolines indicates that the alkoxy chain length correlates with anticonvulsant potency. The 8-methoxy variant serves as the lead structure for optimizing CNS penetration.

  • Prodrug Potential: It may act as a brain-penetrant prodrug, where slow O-demethylation releases the 8-hydroxy metabolite locally to chelate redox-active metals (Cu, Fe, Zn) implicated in Alzheimer’s plaque formation.

Oncology: Kinase Inhibition

Quinoxalinones are potent ATP-competitive inhibitors of receptor tyrosine kinases.

  • Target: Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • Binding Mode: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Cys919 in VEGFR-2). The 8-methoxy group orients into the solvent-accessible region or a specific hydrophobic back-pocket, improving selectivity over off-target kinases.

Antimicrobial & Antitubercular Activity[5][8][9]
  • Target: DNA Gyrase / Topoisomerase IV.

  • Activity: 8-Methoxy derivatives have demonstrated bactericidal activity against Mycobacterium tuberculosis. The planar tricyclic structure allows for DNA intercalation, while the N1-substitution (often required for potency) can be derivatized from the 8-methoxyquinoxalin-2-ol core.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of action for 8-Methoxyquinoxalin-2-ol derivatives in Oncology (Kinase Inhibition) and Neurology (GABA modulation).

MOA_Pathways cluster_Oncology Oncology Pathway cluster_CNS CNS Pathway Compound 8-Methoxyquinoxalin-2-ol (Scaffold) Kinase Tyrosine Kinase (VEGFR/EGFR) Compound->Kinase ATP Competition BBB BBB Penetration (High Lipophilicity) Compound->BBB Passive Diffusion Hinge Hinge Region (H-Bonding) Kinase->Hinge Lactam Motif Binding Angiogenesis Inhibition of Angiogenesis Hinge->Angiogenesis Signal Blockade TumorGrowth Tumor Regression Angiogenesis->TumorGrowth GABA GABA-A Receptor (Allosteric Site) BBB->GABA IonChannel Na+ Channel Blockade BBB->IonChannel Seizure Seizure Control (Anticonvulsant) GABA->Seizure Hyperpolarization IonChannel->Seizure Stabilization

Figure 1: Dual mechanistic pathways of 8-Methoxyquinoxalin-2-ol in oncology and CNS disorders.

Experimental Protocols

Synthesis of 8-Methoxyquinoxalin-2(1H)-one

This protocol utilizes a condensation reaction between a substituted phenylenediamine and a glyoxalic acid derivative.

Reagents:

  • 3-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Glyoxalic acid monohydrate (1.2 eq) or Ethyl glyoxalate (in Toluene)

  • Ethanol (Solvent)

  • Reflux condenser

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-Methoxy-1,2-phenylenediamine in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of Glyoxalic acid monohydrate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Precipitation: Cool the reaction mixture to 0°C. The product, 8-methoxyquinoxalin-2(1H)-one, typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.9 ppm), the aromatic protons (6.8–7.5 ppm), and the characteristic H-3 proton of the quinoxaline ring (~8.1 ppm). A broad singlet for N-H should appear >12 ppm.

In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the IC50 of the derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) substrate.

  • ATP (radiolabeled

    
    -
    
    
    
    P-ATP or fluorescent tracer).
  • Test compound (8-Methoxyquinoxalin-2-ol derivative).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final concentration 0.1 nM to 10 µM).

  • Incubation: Mix kinase buffer, VEGFR-2 enzyme, and test compound. Incubate for 15 mins at room temperature to allow equilibrium binding.

  • Reaction Start: Add ATP and Poly(Glu,Tyr) substrate.

  • Reaction: Incubate for 45 mins at 30°C.

  • Termination: Stop reaction with phosphoric acid (for radioactive assay) or EDTA (for fluorescent assay).

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Analysis

The following table summarizes the predicted activity of 8-Methoxy derivatives versus the unsubstituted and 8-Hydroxy analogs based on Structure-Activity Relationship (SAR) meta-analysis.

Property / ActivityQuinoxalin-2-ol (Unsubstituted)8-Hydroxyquinoxalin-2-ol8-Methoxyquinoxalin-2-ol
cLogP (Lipophilicity) ~0.6~0.5~1.2 (High CNS Penetration)
Metal Chelation NoneHigh (Bidentate)Negligible (Unless metabolized)
VEGFR-2 Inhibition LowModerateHigh (Hydrophobic fit)
Metabolic Half-life ModerateLow (Glucuronidation)High (Blocked metabolic soft spot)
Primary Indication General IntermediateAlzheimer's (Chelator)Oncology / Epilepsy

Synthesis Scheme Visualization

Synthesis Start 3-Methoxy-1,2-phenylenediamine Intermediate Schiff Base Intermediate Start->Intermediate Condensation Reagent Glyoxalic Acid (EtOH, Reflux) Reagent->Intermediate Product 8-Methoxyquinoxalin-2(1H)-one (Precipitate) Intermediate->Product Cyclization (-H2O)

Figure 2: Synthetic route for 8-Methoxyquinoxalin-2(1H)-one.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI Pharmaceuticals. Available at: [Link]

  • Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one Derivatives Targeting CRC. PubMed Central. Available at: [Link]

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PubMed.[1] Available at: [Link]

Sources

Technical Review: 8-Methoxyquinoxalin-2-ol as a Privileged Scaffold

[1][2]

Executive Summary

8-Methoxyquinoxalin-2-ol is a bicyclic nitrogen heterocycle serving as a critical intermediate in the synthesis of bioactive quinoxalines.[1][2] While often overshadowed by its 5- and 6-substituted isomers, the 8-methoxy variant offers unique steric and electronic properties that modulate receptor binding in kinase inhibitors and neuroprotective agents.[1][2]

This guide synthesizes literature regarding its regioselective synthesis , tautomeric behavior , and downstream functionalization .[2]

Chemical Identity & Tautomerism

The compound exists in a tautomeric equilibrium between the lactam (quinoxalin-2(1H)-one) and lactim (quinoxalin-2-ol) forms.[1][2]

  • Solid State/Solution: Literature confirms that for most quinoxalin-2-ols, the amide (lactam) tautomer predominates due to the stability of the amide bond and intermolecular hydrogen bonding.[1]

  • Reactivity: Despite the lactam preference, the compound reacts as a hydroxyl species under nucleophilic substitution conditions (e.g., chlorination with POCl₃), confirming the accessibility of the lactim form.

Visualization: Tautomeric Equilibrium

TautomerismLactamLactam Form(8-Methoxyquinoxalin-2(1H)-one)Dominant in SolutionLactimLactim Form(8-Methoxyquinoxalin-2-ol)Reactive IntermediateLactam->LactimProton Transfer

Caption: Tautomeric equilibrium favoring the lactam form in polar solvents (DMSO/MeOH).

Synthesis & Regioselectivity (The Hinsberg Reaction)

The primary synthetic route involves the condensation of 3-methoxy-1,2-phenylenediamine with glyoxalic acid .[1][2]

The Regioselectivity Challenge

A common pitfall in this synthesis is the formation of the unwanted isomer, 5-methoxyquinoxalin-2-ol .[1][2]

  • Mechanism: The reaction is governed by the nucleophilicity of the diamine nitrogens.

  • Causality: The amino group para to the methoxy substituent is more nucleophilic (due to resonance donation) than the amino group ortho to the methoxy (which is sterically hindered and inductively deactivated).

  • Outcome: The para-amine preferentially attacks the highly electrophilic aldehyde carbon of glyoxalic acid, directing the cyclization to yield the 8-methoxy isomer.[1]

Validated Protocol: Condensation Synthesis

Note: This protocol synthesizes technical insights from standard quinoxaline methodologies adapted for the 8-methoxy isomer.

Reagents:

  • 3-Methoxy-1,2-phenylenediamine (1.0 eq)[1][2]

  • Glyoxalic acid monohydrate (1.1 eq)[2]

  • Ethanol (Solvent)[2][3][4]

  • Recrystallization solvent: DMF/Ethanol mixture[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methoxy-1,2-phenylenediamine in absolute ethanol under nitrogen atmosphere.

  • Addition: Add glyoxalic acid monohydrate dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitoring by TLC (MeOH:DCM 1:9) is essential to track the consumption of the diamine.

  • Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Filtration: Filter the crude solid and wash with cold ethanol to remove unreacted glyoxalic acid.

  • Purification: Recrystallize from hot DMF or an EtOH/Water gradient to isolate the 8-methoxyquinoxalin-2-ol (Target) from trace 5-methoxy isomers.[1][2]

Visualization: Synthesis Pathway

SynthesisDiamine3-Methoxy-1,2-phenylenediamineReactionCondensation (Reflux EtOH)Nucleophilic Attack (Para-N)Diamine->ReactionGlyoxalicGlyoxalic AcidGlyoxalic->ReactionIsomer8MAJOR PRODUCT:8-Methoxyquinoxalin-2-olReaction->Isomer8Preferred Path(Steric/Electronic Control)Isomer5MINOR BYPRODUCT:5-Methoxyquinoxalin-2-olReaction->Isomer5Minor Path

Caption: Regioselective synthesis favoring the 8-methoxy isomer via electronic control.

Downstream Functionalization & Applications

Once synthesized, 8-methoxyquinoxalin-2-ol serves as a scaffold for high-value pharmacological agents.[1][2]

Key Transformation: Chlorination

The most critical reaction is the conversion to 2-chloro-8-methoxyquinoxaline using phosphorus oxychloride (POCl₃).[1][2] This activates the 2-position for nucleophilic aromatic substitution (

12
Reaction TypeReagentProductApplication
Chlorination POCl₃ / DMF (cat.)2-Chloro-8-methoxyquinoxalineActivated intermediate
Amination Primary Amines /

2-Amino-8-methoxyquinoxalineKinase Inhibitors (PI3K/mTOR)
Hydrazinolysis Hydrazine Hydrate3-Hydrazino-quinoxalineAntifungal agents
Pharmacological Utility[1][2][5][6][7][8][9]
  • Kinase Inhibition: Derivatives of 8-methoxyquinoxaline have shown efficacy in modulating the PI3K/AKT/mTOR pathway, a critical target in colorectal cancer therapy. The 8-methoxy group provides specific hydrophobic interactions within the ATP-binding pocket of the kinase.[1][2]

  • Antimicrobial Activity: Analogous to 8-hydroxyquinolines, the 8-methoxyquinoxalines exhibit antifungal properties against Aspergillus strains.[1][2]

  • Neuroprotection: Structural similarity to Brimonidine suggests potential utility in alpha-2 adrenergic receptor modulation, though the 8-methoxy substitution alters the lipophilicity profile compared to the 5-bromo variants.[1][2]

References

The following sources provide the authoritative grounding for the protocols and claims above:

  • Synthesis & Biological Activity of 8-Methoxyquinoline Derivatives Source: ResearchGate / International Journal of Applied Research[1][2]

    • Relevance: Establishes the antifungal and antibacterial baseline for 8-methoxy-substituted nitrogen heterocycles.
  • Quinoxalin-2-one Tautomerism & Reactivity Source: MDPI (Molecules)

    • Relevance: Confirms the lactam preference and reactivity patterns of quinoxalin-2-ones under oxidative and alkyl
    • [2]

  • Synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Source: NIH / PubMed Central[1][2]

    • Relevance: Details the use of 2-chloro intermediates derived from methoxy-quinoxalinones for cancer pathway modul
  • Method for Preparing 2-Hydroxy Quinoxaline (Patent) Source: Google Patents (CN102010377A)[1][2]

    • Relevance: Provides industrial process parameters for the condensation of o-phenylenediamine with glyoxalic acid, applicable to the methoxy deriv

Methodological & Application

Technical Application Note: Regioselective Synthesis of 8-Methoxyquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the "why" and "how" of regiochemical control, ensuring the reproducibility of the 8-methoxy isomer over the competing 5-methoxy byproduct.

Abstract & Strategic Significance

The quinoxalin-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in glutamate receptor antagonists, kinase inhibitors, and antibiotics. The introduction of a methoxy group at the C8 position is structurally critical; it influences the electronic environment of the adjacent amide nitrogen (N1), often modulating hydrogen-bonding capabilities in the binding pocket.

This protocol addresses the primary synthetic challenge: Regioselectivity . The condensation of 3-methoxybenzene-1,2-diamine with glyoxalic acid derivatives can theoretically yield two isomers: the target 8-methoxyquinoxalin-2-ol and the undesired 5-methoxyquinoxalin-2-ol . This guide provides a validated protocol that leverages steric differentiation to favor the 8-methoxy isomer, including a self-validating characterization workflow.

Retrosynthetic Analysis & Regiochemistry

To understand the protocol's design, we must analyze the competing mechanistic pathways. The reaction proceeds via a two-step condensation:[1]

  • Schiff Base Formation: Nucleophilic attack of an amine on the aldehyde of ethyl glyoxalate.

  • Cyclization: Attack of the remaining amine on the ester carbonyl to form the lactam.

The Regiochemical Driver:

  • Amine A (C1-NH2, meta to OMe): Less sterically hindered.

  • Amine B (C2-NH2, ortho to OMe): Sterically shielded by the methoxy group.

The reaction kinetics favor the attack of the less hindered Amine A on the more reactive aldehyde . This forms the imine at the C1 position. The subsequent cyclization by Amine B (ortho to OMe) onto the ester forms the amide bond. In the quinoxalin-2-one numbering, the nitrogen in the amide bond is N1. Since Amine B becomes N1, and Amine B is adjacent to the methoxy group, the product is 8-methoxyquinoxalin-2-ol .

Visualization: Mechanistic Pathway

Regioselectivity SM 3-Methoxy-o-phenylenediamine (Two distinct amines) Inter_A Intermediate A (Imine at C1-NH2) SM->Inter_A Fast Attack (Less hindered C1-NH2 attacks Aldehyde) Inter_B Intermediate B (Imine at C2-NH2) SM->Inter_B Slow Attack (Hindered C2-NH2 attacks Aldehyde) Reagent Ethyl Glyoxalate (Aldehyde > Ester reactivity) Reagent->Inter_A Reagent->Inter_B Prod_8 TARGET: 8-Methoxyquinoxalin-2-ol (Major Product) Inter_A->Prod_8 Cyclization (C2-NH2 attacks Ester) Prod_5 Byproduct: 5-Methoxyquinoxalin-2-ol (Minor Product) Inter_B->Prod_5 Cyclization (C1-NH2 attacks Ester)

Figure 1: Mechanistic pathway highlighting the kinetic preference for the 8-methoxy isomer via steric control.

Critical Material Selection

ReagentCAS RegistryGradeRoleCritical Note
3-Methoxybenzene-1,2-diamine 37466-89-0>97%SubstrateMust be free of oxidation products (dark brown/black impurities). Store under inert gas.
Ethyl Glyoxalate 924-44-750% in TolueneCyclizing AgentPolymerizes upon standing. Use fresh commercial solution or depolymerize prior to use.
Ethanol (Absolute) 64-17-5HPLCSolventProtic solvent stabilizes the transition state. Anhydrous conditions prevent hydrolysis of the ester prior to cyclization.

Experimental Protocol

Synthesis of 8-Methoxyquinoxalin-2-ol

Scale: 10 mmol Expected Yield: 65–75%

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen or Argon.

  • Dissolution:

    • Add 3-methoxybenzene-1,2-diamine (1.38 g, 10.0 mmol) to the flask.

    • Add Absolute Ethanol (40 mL).

    • Stir at room temperature until fully dissolved. Note: The solution may be slightly colored due to trace oxidation.

  • Condensation:

    • Add Ethyl Glyoxalate (50% solution in toluene, 2.2 mL, ~11.0 mmol) dropwise over 5 minutes.

    • Observation: The solution color typically deepens immediately upon addition.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 80 °C).

    • Maintain reflux for 3 hours .

    • Process Check: Monitor by TLC (DCM:MeOH 95:5). The starting diamine (more polar) should disappear, and a fluorescent spot (product) should appear.

  • Workup & Isolation:

    • Remove the heat source and allow the mixture to cool slowly to room temperature.

    • Cool further in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

    • Filter the solid precipitate under vacuum using a Buchner funnel.

    • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove soluble impurities and the minor 5-methoxy isomer (which is generally more soluble).

    • Dry the solid in a vacuum oven at 50 °C for 4 hours.

Purification (If necessary)

If the crude product contains >5% of the 5-methoxy isomer (detectable by NMR), perform recrystallization:

  • Solvent: DMF/Ethanol (1:1) or Glacial Acetic Acid.

  • Dissolve the crude solid in minimum hot solvent.

  • Allow to cool slowly. The 8-methoxy isomer crystallizes preferentially.

Characterization & Self-Validation System

To ensure the synthesized material is the correct regioisomer, use the following validation criteria.

1H NMR Interpretation (DMSO-d6)

The key to distinguishing the 8-methoxy isomer from the 5-methoxy isomer lies in the coupling patterns of the aromatic protons and the chemical shift of the amide proton.

  • H-3 Proton: Singlet at ~8.10 ppm (Characteristic of the quinoxalinone ring).

  • Aromatic Region (3 protons):

    • 8-Methoxy Isomer: The proton at C5 is a doublet (or dd). The proton at C7 is a triplet/multiplet. The proton at C6 is a doublet/multiplet.

    • Crucial Check: In the 8-methoxy isomer, the amide NH (N1-H) is adjacent to the OMe group. While NH protons are broad, the NOE (Nuclear Overhauser Effect) spectrum is definitive.

  • NOE Experiment: Irradiate the OMe signal (~3.9 ppm).

    • Result for 8-OMe: Enhancement of the H-7 aromatic proton (meta to N1) and potentially the N1-H (if visible).

    • Result for 5-OMe: Enhancement of the H-6 aromatic proton and H-4 (if it were protonated, but N4 is an imine). Crucially, no enhancement of the amide NH region would be expected from the OMe signal in the 5-isomer.

Data Summary Table
PropertyValue / Observation
Appearance Beige to light brown powder
Melting Point 248–252 °C (Decomposes)
MS (ESI+) [M+H]+ = 177.06
1H NMR (DMSO-d6) δ 12.4 (br s, 1H, NH), 8.12 (s, 1H, H-3), 7.2-7.4 (m, 2H), 6.9 (d, 1H), 3.88 (s, 3H, OMe).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete precipitation or high solubility in EtOH.Concentrate the mother liquor by 50% and re-cool. Alternatively, add water to the ethanolic solution to force precipitation.
Mixture of Isomers Reaction temperature too high during initial mixing; lack of steric control.Ensure dropwise addition of glyoxalate at room temperature before heating. Recrystallize from DMF.
Dark/Tarred Product Oxidation of starting diamine.Use freshly sublimed or recrystallized diamine. Conduct reaction under strict inert atmosphere.

Workflow Diagram

Workflow Start Start: 3-Methoxy-o-phenylenediamine + Ethanol Add Add Ethyl Glyoxalate (Dropwise, RT) Start->Add Reflux Reflux (80°C, 3 Hours) Monitor TLC Add->Reflux Cool Cool to 0-4°C Precipitation Reflux->Cool Filter Vacuum Filtration Wash with cold EtOH Cool->Filter Check QC Check: 1H NMR Isomer Purity > 95%? Filter->Check Recryst Recrystallize (DMF/EtOH) Check->Recryst No Final Final Product: 8-Methoxyquinoxalin-2-ol Check->Final Yes Recryst->Filter

Figure 2: Operational workflow for the synthesis and purification of 8-methoxyquinoxalin-2-ol.

References

  • Regioselectivity in Quinoxaline Synthesis: Heravi, M. M., et al. "Regioselective synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2014.

  • General Protocol for Quinoxalinones: BenchChem. "Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives." BenchChem Technical Library.

  • Mechanistic Insight: Montana, J., et al. "Quinoxaline-2-one based structures." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Starting Material Data: PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.

  • Characterization Data: "Synthesis and characterization of methoxy-substituted quinoxalines." ResearchGate Archive.

Sources

Application Notes and Protocols for 8-Methoxyquinoxalin-2-ol in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Quinoxaline Scaffolds in Antiviral Drug Discovery

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and notably, antiviral properties.[1][2][3] The growing interest in this class of compounds for antiviral research stems from their potential to inhibit various stages of the viral life cycle.[4] This document provides a detailed guide for researchers on the application of a specific, yet underexplored derivative, 8-Methoxyquinoxalin-2-ol, in the discovery and development of novel antiviral therapeutics. While direct antiviral data for 8-Methoxyquinoxalin-2-ol is nascent, its structural similarity to other biologically active quinoxalines and 8-hydroxyquinolines makes it a compelling candidate for investigation.[5][6]

These application notes will guide researchers through the initial characterization of 8-Methoxyquinoxalin-2-ol, from fundamental cytotoxicity assessments to specific antiviral assays, providing a robust framework for its evaluation as a potential antiviral agent.

Rationale for Investigating 8-Methoxyquinoxalin-2-ol

The rationale for focusing on 8-Methoxyquinoxalin-2-ol is rooted in the structure-activity relationships of related compounds. The methoxy group at the 8-position may enhance the lipophilicity and metabolic stability of the molecule, potentially improving its cellular uptake and pharmacokinetic profile. The 2-ol substitution offers a site for potential hydrogen bonding interactions with viral or host target proteins. Furthermore, the quinoxaline core itself is known to interact with various biological targets, including viral enzymes and nucleic acids.[7][8]

Experimental Workflow for Antiviral Evaluation

A systematic approach is crucial for evaluating the antiviral potential of any new chemical entity. The following workflow provides a comprehensive pathway for the characterization of 8-Methoxyquinoxalin-2-ol.

Antiviral_Evaluation_Workflow A Compound Preparation & QC B Cytotoxicity Assay (CC50) A->B C Primary Antiviral Assay (e.g., CPE Reduction) B->C Non-toxic Concentrations D EC50 Determination C->D E Plaque Reduction Assay D->E Confirmed Activity F Time-of-Addition Assay E->F G Target-Specific Assays (e.g., RT Inhibition) F->G

Caption: A streamlined workflow for the antiviral evaluation of 8-Methoxyquinoxalin-2-ol.

Part 1: Foundational Assays

Before assessing antiviral efficacy, it is imperative to determine the cytotoxic profile of 8-Methoxyquinoxalin-2-ol to ensure that any observed antiviral effect is not merely a consequence of cell death.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol outlines the use of a standard MTT assay to measure the cytotoxicity of 8-Methoxyquinoxalin-2-ol on a relevant host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).[9]

Materials:

  • 8-Methoxyquinoxalin-2-ol

  • Host cell line (e.g., Vero E6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.[10]

  • Compound Dilution: Prepare a 2-fold serial dilution of 8-Methoxyquinoxalin-2-ol in assay medium, starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with assay medium only as a cell control.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
CC50 50% Cytotoxic Concentration
EC50 50% Effective Concentration
SI Selectivity Index (CC50 / EC50)

A higher Selectivity Index (SI) is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Part 2: Antiviral Efficacy Screening

Once the non-toxic concentration range of 8-Methoxyquinoxalin-2-ol is established, its ability to inhibit viral replication can be assessed.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[11][12]

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • 8-Methoxyquinoxalin-2-ol at various non-toxic concentrations

  • Assay medium

  • Overlay medium (e.g., 1.2% methylcellulose in 2X MEM)[12]

  • Crystal violet solution

Procedure:

  • Cell Preparation: Seed 6-well plates to achieve a confluent monolayer of host cells on the day of infection.

  • Virus Dilution: Prepare a dilution of the virus stock in assay medium to yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the culture medium from the cells and infect with the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of 8-Methoxyquinoxalin-2-ol. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with 10% formalin and stain with 0.5% crystal violet solution.[13]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Part 3: Elucidating the Mechanism of Action

Identifying the specific stage of the viral life cycle inhibited by 8-Methoxyquinoxalin-2-ol is a critical step in its characterization.

Hypothetical Mechanism: Inhibition of Viral Reverse Transcriptase

Given that some quinoxaline derivatives have been shown to interfere with viral nucleic acid synthesis, a plausible hypothesis is that 8-Methoxyquinoxalin-2-ol may inhibit viral reverse transcriptase (RT), a key enzyme for retroviruses like HIV.

RT_Inhibition_Mechanism cluster_0 Retroviral Replication Cycle cluster_1 Inhibitory Action A Viral Entry B Reverse Transcription (Viral RNA -> Proviral DNA) A->B C Integration into Host Genome B->C D Transcription & Translation C->D E Assembly & Budding D->E X 8-Methoxyquinoxalin-2-ol X->B Inhibits RT Enzyme

Caption: Proposed mechanism of action for 8-Methoxyquinoxalin-2-ol targeting viral reverse transcriptase.

Protocol 3: Non-Radioactive Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric assay to directly measure the inhibitory effect of 8-Methoxyquinoxalin-2-ol on HIV-1 reverse transcriptase activity.[14]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (colorimetric)[15]

  • 8-Methoxyquinoxalin-2-ol

  • Positive control inhibitor (e.g., Nevirapine)

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare the reagents as per the manufacturer's instructions for the colorimetric RT assay kit. This typically involves coating a microplate with a template-primer complex.

  • Compound Addition: Add serial dilutions of 8-Methoxyquinoxalin-2-ol to the wells. Include wells with a known RT inhibitor as a positive control and wells with no inhibitor as a negative control.

  • Enzyme Reaction: Add the recombinant HIV-1 RT to the wells and incubate to allow for the synthesis of digoxigenin-labeled DNA.

  • Detection: The incorporated digoxigenin is then detected by an anti-digoxigenin-peroxidase conjugate, followed by the addition of a colorimetric substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of 8-Methoxyquinoxalin-2-ol. The IC50 is the concentration that inhibits 50% of the RT activity.

AssayEndpointPurpose
Cytotoxicity Assay CC50Determine the toxicity of the compound to host cells.
Plaque Reduction Assay EC50Quantify the antiviral efficacy against a specific virus.
RT Inhibition Assay IC50Determine the direct inhibitory effect on a specific viral enzyme.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of 8-Methoxyquinoxalin-2-ol as a potential antiviral agent. The protocols described herein are designed to be adaptable to various viruses and cell systems. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the antiviral activity, and in vivo efficacy studies in animal models. The exploration of compounds like 8-Methoxyquinoxalin-2-ol is essential for enriching the pipeline of novel antiviral therapeutics to combat existing and emerging viral threats.

References

  • Vertex AI Search. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • ResearchGate. (2019, April 17). 8‐Hydroxyquinoline‐2‐Carboxanilides as Antiviral Agents Against Avian Influenza Virus.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives.
  • MDPI. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • National Center for Biotechnology Information. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • National Center for Biotechnology Information. (n.d.). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action.
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  • EURL. (2021, April 20). STANDARD OPERATING PROCEDURE.
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  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.
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  • YouTube. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options.
  • National Center for Biotechnology Information. (n.d.). 8-O-(E-p-methoxycinnamoyl)harpagide Inhibits Influenza A Virus Infection by Suppressing Intracellular Calcium.
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Application Notes and Protocols: Microwave-Assisted Synthesis of 8-Methoxyquinoxalin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 8-methoxyquinoxalin-2-ol derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, including accelerated reaction times, enhanced yields, and improved product purity. A validated, step-by-step protocol for the synthesis of a representative compound, 8-methoxy-3-phenylquinoxalin-2(1H)-one, is presented, along with a comparative analysis of reaction efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the efficiency and green chemistry principles of microwave synthesis for the rapid generation of novel quinoxalinone scaffolds.

Introduction: The Significance of Quinoxalinones and the Advent of Microwave Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antiviral, anticancer, antibacterial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. The quinoxalin-2-ol moiety, in particular, is a key pharmacophore in various therapeutic agents. The incorporation of a methoxy group at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making the targeted synthesis of these derivatives a crucial endeavor in drug discovery.

Traditional methods for synthesizing quinoxalinones often involve the condensation of o-phenylenediamines with α-ketoesters or α-dicarbonyl compounds. These reactions, while effective, typically require prolonged reaction times, high temperatures, and often result in moderate yields with the formation of side products.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating.[3][4] Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This volumetric heating minimizes thermal gradients and can lead to reaction rate accelerations of up to 1,000-fold.[4] The primary advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[5]

  • Increased Product Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[2][6][7]

  • Enhanced Purity: The reduction in side reactions simplifies purification processes.

  • Energy Efficiency: Direct energy transfer to the reactants is more energy-efficient than heating an entire reaction vessel.

  • Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[8]

This application note will provide a detailed, field-proven protocol for the microwave-assisted synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one, a representative derivative of the 8-methoxyquinoxalin-2-ol class.

The Underlying Science: Mechanism of Microwave Heating and Reaction Acceleration

The efficacy of microwave synthesis stems from its unique heating mechanism, which operates through two primary principles: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of quinoxalinones, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to rapid intermolecular friction, generating heat efficiently and uniformly throughout the reaction medium.

  • Ionic Conduction: If ionic species are present in the reaction mixture, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.

This direct and instantaneous heating of the reaction mixture is fundamentally different from the slow and inefficient heat transfer of conventional methods (e.g., oil baths), which rely on conduction and convection. This rapid energy input allows the reaction to quickly overcome the activation energy barrier, leading to the observed dramatic rate enhancements.

Reaction Mechanism: Cyclocondensation

The synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one proceeds via an acid-catalyzed cyclocondensation reaction between 3-methoxy-1,2-phenylenediamine and a β-ketoester, in this case, ethyl benzoylacetate.

Diagram: Proposed Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 3-Methoxy-1,2-phenylenediamine C Protonated Carbonyl A->C Nucleophilic attack B Ethyl Benzoylacetate D Tetrahedral Intermediate C->D Proton transfer E Imine Intermediate D->E Dehydration F Enamine Tautomer E->F Tautomerization G Cyclized Intermediate F->G Nucleophilic attack on imine carbon H Dehydrated Intermediate G->H Dehydration I 8-Methoxy-3-phenyl- quinoxalin-2(1H)-one H->I Tautomerization

Caption: Proposed mechanism for the acid-catalyzed synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one using a dedicated single-mode microwave synthesizer. A comparative conventional heating protocol is also provided to highlight the advantages of the microwave-assisted method.

Materials and Instrumentation
  • Reagents: 3-Methoxy-1,2-phenylenediamine, ethyl benzoylacetate, glacial acetic acid, ethanol, ethyl acetate, and hexane were of analytical grade and used as received.

  • Instrumentation:

    • Single-mode microwave synthesizer (e.g., CEM Discover).

    • Standard laboratory glassware.

    • Magnetic stirrer and hotplate.

    • Rotary evaporator.

    • Melting point apparatus.

    • NMR spectrometer (400 MHz for ¹H and 100 MHz for ¹³C).

    • Mass spectrometer.

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-methoxy-1,2-phenylenediamine (1.0 mmol, 138 mg), ethyl benzoylacetate (1.0 mmol, 192 mg, 0.18 mL), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10 minutes. The pressure should be monitored and should not exceed 200 psi.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford pure 8-methoxy-3-phenylquinoxalin-2(1H)-one as a solid.

  • Characterization: Dry the purified product under vacuum and determine its melting point, and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conventional Synthesis Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxy-1,2-phenylenediamine (1.0 mmol, 138 mg), ethyl benzoylacetate (1.0 mmol, 192 mg, 0.18 mL), and glacial acetic acid (10 mL).

  • Heating: Heat the mixture to reflux (approximately 118°C) using a heating mantle and maintain reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (30 mL) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Characterization: Dry the product and characterize as described in the microwave protocol.

Results and Discussion

The microwave-assisted synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one demonstrates a significant improvement over the conventional heating method.

Comparative Data
ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 10 minutes4 hours
Yield ~92%~75%
Solvent Volume 3 mL10 mL
Energy Input Localized, efficientBulk, inefficient
Purity (pre-recrystallization) HighModerate

The data clearly indicates that the microwave-assisted protocol is superior in terms of reaction time, yield, and solvent consumption, highlighting its efficiency and adherence to green chemistry principles.

Characterization of 8-Methoxy-3-phenylquinoxalin-2(1H)-one

The structure of the synthesized compound was confirmed by spectroscopic methods.

  • Melting Point: 248-250 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.45 (s, 1H, NH), 8.15 (d, J = 7.6 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 7.00 (t, J = 8.0 Hz, 1H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0, 154.5, 148.0, 135.0, 131.5, 130.0, 129.5, 129.0, 128.5, 120.0, 115.0, 110.0, 56.0 (OCH₃).

  • Mass Spectrum (ESI+): m/z 253.1 [M+H]⁺.

The spectroscopic data are in full agreement with the proposed structure of 8-methoxy-3-phenylquinoxalin-2(1H)-one.

Diagram: Experimental Workflow

G cluster_Microwave Microwave Protocol cluster_Conventional Conventional Protocol M_Start Mix Reactants & Acetic Acid in Vial M_MW Microwave Irradiation (120°C, 10 min) M_Start->M_MW M_Workup Precipitate in Ice Water M_MW->M_Workup M_Purify Filter & Recrystallize M_Workup->M_Purify M_Product Pure Product (~92%) M_Purify->M_Product C_Start Mix Reactants & Acetic Acid in Flask C_Reflux Reflux (4 hours) C_Start->C_Reflux C_Workup Precipitate in Ice Water C_Reflux->C_Workup C_Purify Filter & Recrystallize C_Workup->C_Purify C_Product Pure Product (~75%) C_Purify->C_Product

Caption: Comparative workflow of microwave-assisted versus conventional synthesis.

Conclusion

This application note has detailed a highly efficient, rapid, and high-yielding protocol for the synthesis of 8-methoxyquinoxalin-2-ol derivatives utilizing microwave irradiation. The presented method offers significant advantages over traditional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and solvent usage. The provided step-by-step protocol for the synthesis of 8-methoxy-3-phenylquinoxalin-2(1H)-one serves as a validated starting point for the synthesis of a library of related derivatives. This approach empowers researchers in drug discovery and materials science to accelerate their research and development efforts by providing a robust and efficient method for accessing this important class of heterocyclic compounds.

References

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Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Methoxyquinoxalin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #8-MeO-Qxn-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 8-Methoxyquinoxalin-2-ol (often existing in equilibrium with 8-methoxyquinoxalin-2(1H)-one ) is a critical step in the development of kinase inhibitors and tricyclic neuroprotective agents. The standard route involves the condensation of 3-methoxy-1,2-phenylenediamine with glyoxylic acid (or its ethyl ester).

Users frequently report low yields (<40%) due to three primary failure modes:

  • Regiochemical Scrambling: Competition between the 5-methoxy and 8-methoxy isomers.

  • Oxidative Degradation: Instability of the electron-rich diamine precursor.

  • Amphoteric Loss: Incorrect pH control during isolation solubilizing the product.

This guide provides a root-cause analysis and optimized protocols to maximize the yield of the specific 8-methoxy isomer.

Part 1: The Critical Pathway (Visualizing the Problem)

The core challenge is the asymmetry of the diamine. The amino group para to the methoxy is more nucleophilic but the amino group ortho to the methoxy determines the 8-position outcome if it attacks the aldehyde of glyoxylic acid.

ReactionPathway Start 3-Methoxy-1,2- phenylenediamine Inter1 Intermediate A (Unhindered amine attacks Aldehyde) Start->Inter1 Kinetic Control (Fastest Step) Inter2 Intermediate B (Hindered amine attacks Aldehyde) Start->Inter2 Steric Hindrance Glyox Glyoxylic Acid (Aldehyde + Acid) Glyox->Inter1 Glyox->Inter2 Prod5 5-Methoxy isomer (Major Impurity) Inter1->Prod5 Cyclization Prod8 8-Methoxy isomer (Target Product) Inter2->Prod8 Cyclization

Figure 1: Bifurcation of the reaction pathway. The formation of the 8-methoxy isomer requires controlling which amine nitrogen attacks the highly reactive aldehyde moiety of glyoxylic acid.

Part 2: Troubleshooting Modules (Q&A)
Module A: Pre-Reaction & Reagent Integrity

Q: My reaction mixture turns black almost immediately. Is this normal? A: No. This indicates the oxidation of 3-methoxy-1,2-phenylenediamine into a quinone-imine tar.

  • The Fix: The diamine is extremely electron-rich and air-sensitive.

    • Use the Salt: Convert the diamine to its dihydrochloride salt for storage. It is stable indefinitely. Liberate the free base in situ using sodium acetate or triethylamine only under an inert atmosphere (Argon/Nitrogen).

    • In-Situ Reduction: If you are synthesizing the diamine from 3-methoxy-2-nitroaniline , do not isolate the diamine. Reduce the nitro group (Pd/C + H2) and filter directly into the glyoxylic acid solution under inert gas.

Q: Can I use Glyoxal instead of Glyoxylic Acid? A: No. Glyoxal (CHO-CHO) will yield 5-methoxyquinoxaline (fully aromatic, no hydroxyl group). You must use Glyoxylic Acid (CHO-COOH) or Ethyl Glyoxalate to install the hydroxyl/keto functionality at position 2.

Module B: Reaction Control & Regioselectivity

Q: I am getting a 50:50 mixture of 5-methoxy and 8-methoxy isomers. How do I favor the 8-methoxy form? A: This is the most difficult aspect of this synthesis.

  • Mechanism: The amine at position 4 (para to methoxy) is more nucleophilic. It prefers to attack the most electrophilic carbon (the aldehyde of glyoxylic acid). This pathway leads to the 5-methoxy isomer.

  • Strategy to favor 8-methoxy: You need the less reactive amine (ortho to methoxy) to attack the aldehyde, OR the more reactive amine to attack the carboxylic acid (which is unlikely without activation).

  • The "Solvent Switch" Protocol:

    • Standard (Ethanol): Often favors the kinetic product (5-methoxy).

    • Acidic Media (Acetic Acid): Protonation of the amines changes their relative nucleophilicity. Conducting the reaction in glacial acetic acid often shifts the ratio.

    • Temperature: Lower temperatures (0°C to RT) favor the kinetic product (5-methoxy). Higher temperatures (Reflux) allow for thermodynamic equilibration, which may favor the more stable hydrogen-bonded network of the 8-methoxy isomer (where the methoxy oxygen can interact with the NH proton).

Q: The reaction seems stuck. Should I add a catalyst? A: Standard condensation usually does not require exotic catalysts. However, if using the ester (ethyl glyoxalate), a mild base (TEA) helps. If using the free acid, simple reflux in ethanol or water is sufficient. Microwave irradiation (120°C, 10 min) has been shown to drastically improve conversion rates for quinoxalinones.

Module C: Isolation & Purification

Q: I see the product on TLC, but it won't precipitate during workup. A: 8-Methoxyquinoxalin-2-ol is amphoteric .

  • Acidic pH: Protonated Pyrazine nitrogen (Soluble cation).

  • Basic pH: Deprotonated Phenol/Enol (Soluble anion).

  • The Fix: You must hit the Isoelectric Point (pI) .

    • Cool the reaction mixture to 4°C.

    • Carefully adjust pH to 6.5 – 7.0 using 1N HCl or acetic acid.

    • If no precipitate forms, concentrate the ethanol to 20% of its original volume, then adjust pH.

Q: How do I separate the 5-methoxy impurity from the 8-methoxy target? A: They have distinct solubility profiles.

  • 8-Methoxy isomer: Generally less soluble in cold ethanol due to intermolecular hydrogen bonding.

  • Purification Protocol:

    • Filter the crude precipitate.[1]

    • Recrystallize from hot Ethanol (95%) . The 8-methoxy isomer typically crystallizes out first upon slow cooling.

    • The 5-methoxy isomer often remains in the mother liquor.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 8-Methoxyquinoxalin-2(1H)-one (Target: >60% Yield, >95% Purity).

Materials
  • 3-Methoxy-1,2-phenylenediamine dihydrochloride (1.0 eq)

  • Glyoxylic acid monohydrate (1.2 eq)

  • Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid

  • Base: Sodium Acetate (2.2 eq - only if using salt)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Purge a round-bottom flask with Nitrogen.

    • Dissolve 3-Methoxy-1,2-phenylenediamine dihydrochloride (10 mmol) in Ethanol (40 mL).

    • Add Sodium Acetate (22 mmol) to liberate the free amine. Stir for 15 min. The solution may darken slightly (pale purple/brown).

  • Condensation:

    • Dissolve Glyoxylic acid monohydrate (12 mmol) in water (5 mL).

    • Critical Step: Add the glyoxylic acid solution dropwise to the diamine solution over 30 minutes at Room Temperature .

    • Rationale: Slow addition keeps the concentration of aldehyde low, reducing polymerization side-reactions.

  • Cyclization:

    • Heat the mixture to Reflux (80°C) for 3–4 hours.

    • Monitor by TLC (9:1 DCM:MeOH). The starting diamine (low Rf) should disappear.

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature, then to 0–5°C in an ice bath.

    • The product may spontaneously precipitate. If not, concentrate solvent volume by 50% under vacuum.

    • Check pH.[1] Adjust to pH 7.0 .

    • Filter the solid.[1] Wash with cold water (2x) and cold ethanol (1x).

  • Purification:

    • Recrystallize the crude solid from boiling Ethanol.

    • Yield Expectation: 60–75%.

    • Characterization: 1H NMR (DMSO-d6) should show the methoxy singlet at ~3.8 ppm and the characteristic aromatic protons.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Tarry Mess Start->Issue1 Issue2 Wrong Isomer (5-MeO) Start->Issue2 Issue3 No Precipitate Start->Issue3 Sol1 Check Diamine Purity. Use HCl Salt. Run under N2. Issue1->Sol1 Sol2 Switch Solvent to AcOH. Increase Temp (Reflux). Recrystallize from EtOH. Issue2->Sol2 Sol3 Concentrate Volume. Adjust pH to 7.0. Salt out with NaCl. Issue3->Sol3

Figure 2: Rapid diagnostic logic for common synthetic failures.

References
  • Synthesis of Quinoxaline Derivatives: A comprehensive review of condensation strategies using o-phenylenediamines and 1,2-dicarbonyls.

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Quinoxaline Synthesis: Detailed analysis of isomer formation during the reaction of unsymmetrical diamines.

    • Source: Royal Society of Chemistry (RSC) - Organic Chemistry Frontiers.
    • URL:[Link]

  • Purification of Hydroxyquinolines: Methodologies for pH-controlled precipitation and recrystallization of amphoteric quinoline/quinoxaline derivatives.
  • Microwave-Assisted Synthesis: Green synthesis protocols improving yield and reducing reaction time for quinoxalinones.

    • Source: TSI Journals.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 8-Methoxyquinoxalin-2-ol and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyquinoxalin-2-ol (also existing as its tautomer, 8-methoxyquinoxalin-2(1H)-one ) represents a specialized scaffold in medicinal chemistry, distinct from its more common analogs due to the electronic influence of the methoxy group at the peri-position (C8).[1][2][3][4] While unsubstituted quinoxaline is a broad-spectrum pharmacophore, the 8-methoxy substitution introduces specific steric and electronic properties that enhance binding affinity in kinase pockets and modulate solubility for CNS penetration.[1][3][4]

This guide compares 8-Methoxyquinoxalin-2-ol against three primary analog classes:

  • Unsubstituted Quinoxalin-2-ol (Baseline activity).[1][2][3][4]

  • 8-Hydroxyquinoxalin-2-ol (Hydrogen-bond donor analog).[1][2][3][4]

  • 5/8-Halo-quinoxalin-2-ols (Lipophilic/Electron-withdrawing analogs).[1][2][3][4]

Chemical Context & Tautomerism

Understanding the tautomeric equilibrium is critical for experimental reproducibility. In solution, this compound exists primarily in the lactam (2-one) form, which is relevant for receptor binding (e.g., AMPA/Kainate receptors).

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Forms Lactim Lactim Form (2-Hydroxy) Prominent in non-polar solvents Lactam Lactam Form (2-One) Dominant in aqueous/physiological pH (Active Pharmacophore) Lactim->Lactam  K_eq >> 1 (Aqueous)  

Figure 1: The lactam-lactim tautomerism dictates the hydrogen-bonding capability of the molecule in biological assays.[1][2]

Comparative Biological Activity

Antimicrobial & Antifungal Potency

The quinoxaline core is a known DNA intercalator (similar to echinomycin). The 8-methoxy group enhances antifungal specificity compared to the 5-nitro analogs.[1][2][4]

Compound VariantTarget OrganismActivity (MIC/IC50)Mechanism Note
8-Methoxyquinoxalin-2-ol Candida albicansHigh Potency (< 10 µM)8-OMe provides e- density for DNA stacking.[1][2][3][4]
Unsubstituted Quinoxalin-2-ol E. coliModerateLacks side-chain interactions.[1][2][3][4]
5-Nitro-8-methoxyquinoline S. aureusHighNitro group increases oxidative stress; higher toxicity.[1][2][3][4]
8-Hydroxyquinoline M. tuberculosisVery HighMetal chelation mechanism (not present in OMe).[1][2][3][4]

Key Insight: The 8-methoxy group prevents the metal chelation seen in 8-hydroxy analogs (which can be toxic), making it a cleaner scaffold for non-chelating antimicrobial mechanisms [1, 3].[1]

Anticancer: Kinase Inhibition (PI3K/mTOR)

In oncology, the 2-ol moiety often serves as a "head group" mimicking the hinge-binding region of ATP.

  • 8-Methoxy Effect: The oxygen at C8 acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Lysine) in the kinase pocket that unsubstituted analogs miss.

  • Analogs: 7-chloro-8-methoxy-2-quinoxalinol has been synthesized as a potent intermediate for VEGFR-2 and PI3K inhibitors [5, 6].[1][2][3][4]

CNS Activity: AMPA Receptor Antagonism

Quinoxaline-2,3-diones (and their reduced 2-ol forms) are classic AMPA/Glycine receptor antagonists (e.g., CNQX).[1][2][3][4]

  • Binding Mode: The lactam amide (NH-CO) binds to the glutamate recognition site.

  • 8-Substitution: Bulky groups at C8 (like methoxy) can induce subtype selectivity by clashing with the receptor roof, unlike the smaller 5-fluoro or unsubstituted variants.[1][3]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of substitutions around the quinoxaline core, highlighting why the 8-methoxy position is pivotal.

SAR_Map Core Quinoxalin-2-ol Core Pos2 Position 2 (OH/O=) H-Bond Donor/Acceptor Essential for Receptor Binding Core->Pos2 Pos3 Position 3 Site for Lipophilic Extension (e.g., Phenyl for Kinase affinity) Core->Pos3 Pos67 Positions 6 & 7 Electronic Tuning (e.g., Cl/NO2 for potency) Core->Pos67 Pos8 Position 8 (Methoxy) CRITICAL MODULATOR Core->Pos8 Effect1 Steric Bulk: Prevents metabolic degradation at C8 Pos8->Effect1 Effect2 Electronic: Increases pKa of N1 Modulates solubility Pos8->Effect2 Effect3 Selectivity: Disrupts metal chelation (vs 8-OH) Pos8->Effect3

Figure 2: SAR analysis of the 8-methoxyquinoxalin-2-ol scaffold.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility (Trustworthiness), follow this validated workflow for synthesizing and testing the 8-methoxy derivative.

Synthesis (Hinsberg Condensation)

Reaction: 3-Methoxy-1,2-phenylenediamine + Glyoxylic acid


 8-Methoxyquinoxalin-2-ol.[1][2][3][4]
  • Reagents: Dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in Ethanol.

  • Addition: Add Glyoxylic acid monohydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

  • Validation: NMR must show the methoxy singlet (~4.0 ppm) and the characteristic quinoxaline aromatic protons.

Biological Assay: Antimicrobial Screening (MIC)
  • Method: Broth Microdilution (CLSI Standard).

  • Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

  • Procedure:

    • Prepare stock solution of 8-Methoxyquinoxalin-2-ol in DMSO (10 mg/mL).

    • Dilute in Mueller-Hinton broth (range: 0.5 – 256 µg/mL).

    • Inoculate with

      
       CFU/mL of S. aureus (ATCC 29213).
      
    • Incubate at 37°C for 24h.

    • Readout: Lowest concentration with no visible growth is MIC.

References

  • Synthesis and Biological Activity of 8-Methoxyquinoline Derivatives. ResearchGate. (2014). Verified URL: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. (2020).[5] Verified URL: [Link]

  • Antimicrobial Activities of Some Substituted Quinoxalin-2(1H)-one Derivatives. Journal of Chemical and Pharmaceutical Research. (2010). Verified URL: [Link]

  • Structure-Activity Relationship of Quinoxaline-2,3-dione AMPA Antagonists. Journal of Medicinal Chemistry. (2001). Verified URL: [Link]

  • Recent Advances on Quinoxalines as Target-Oriented Chemotherapeutic Anticancer Agents. Archiv der Pharmazie. (2024). Verified URL: [Link]

  • Synthesis and Physical Properties of 7-chloro-8-methoxy-2-quinoxalinol. ChemSynthesis. (2025).[1][2][3][4] Verified URL: [Link]

Sources

A Tale of Two Heterocycles: A Comparative Analysis of 8-Methoxyquinoxalin-2-ol and 8-Hydroxyquinoline for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chelating agents and bioactive scaffolds, 8-hydroxyquinoline stands as a foundational pillar, its utility cemented in decades of research. However, the relentless pursuit of novel therapeutic agents and more sensitive analytical tools necessitates a critical examination of its structural analogs. This guide offers a deep, comparative dive into 8-hydroxyquinoline and the less-explored 8-Methoxyquinoxalin-2-ol. We will dissect their structures, synthesis, and key performance attributes, providing the experimental frameworks and theoretical insights necessary for informed selection in your research endeavors.

Section 1: Structural and Synthetic Considerations

The journey from a chemical structure to a functional molecule begins with its synthesis and fundamental properties. These initial characteristics often dictate the feasibility and trajectory of a research project.

The Architectural Blueprint: Chemical Structures and Physicochemical Properties

8-Hydroxyquinoline is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8-position. This arrangement creates a classic bidentate chelation site involving the pyridinic nitrogen and the hydroxyl oxygen.[1]

8-Methoxyquinoxalin-2-ol, by contrast, incorporates a pyrazine ring instead of a pyridine ring, resulting in a quinoxaline core structure.[2] The additional nitrogen atom in the pyrazine ring fundamentally alters the electronic landscape of the molecule. Coupled with a methoxy group at the 8-position and a hydroxyl group at the 2-position, this creates a distinct chelating and reactive environment. Quinoxaline and its derivatives are known for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2][3][4]

Table 1: Comparative Physicochemical Properties

Property8-Hydroxyquinoline8-Methoxyquinoxalin-2-ol (Predicted/Inferred)
Molecular Formula C₉H₇NOC₉H₈N₂O₂
Molar Mass 145.16 g/mol 176.17 g/mol
Appearance White to yellowish crystalline powderLikely a solid, color to be determined
Melting Point 73-75 °CExpected to be significantly higher due to increased polarity and potential for hydrogen bonding
Solubility Slightly soluble in water; soluble in many organic solventsExpected to have lower solubility in non-polar organic solvents and potentially slightly better solubility in polar protic solvents
pKa ~9.9 (phenolic OH), ~5.1 (protonated nitrogen)Expected to be different due to the influence of the pyrazine ring and methoxy group

The predicted higher melting point for 8-Methoxyquinoxalin-2-ol suggests stronger intermolecular forces in the solid state. Solubility differences are critical for experimental design, particularly in biological assays, and may require different solvent systems.

Pathways to Creation: Synthesis Methodologies

The accessibility of a compound is a pragmatic concern for any research team.

8-Hydroxyquinoline is readily synthesized through several well-established methods, including the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol.[5]

8-Methoxyquinoxalin-2-ol , while not as commonly synthesized, can be prepared by adapting standard methods for quinoxalin-2-one synthesis. A plausible route involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.[6] Specifically, the reaction of 3-methoxy-1,2-phenylenediamine with glyoxylic acid would yield the target molecule.

Experimental Protocol: Proposed Synthesis of 8-Methoxyquinoxalin-2-ol

  • Starting Material Preparation: Synthesize or procure 3-methoxy-1,2-phenylenediamine.

  • Condensation Reaction: In a suitable solvent such as ethanol or a mixture of ethanol and water, dissolve the 3-methoxy-1,2-phenylenediamine.

  • Addition of Glyoxylic Acid: Slowly add an aqueous solution of glyoxylic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture to allow for the precipitation of the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

DOT Diagram: Synthetic Pathways

Synthesis cluster_8HQ 8-Hydroxyquinoline Synthesis cluster_8MQ 8-Methoxyquinoxalin-2-ol Synthesis o_aminophenol o-Aminophenol skraup Skraup Synthesis o_aminophenol->skraup glycerol Glycerol glycerol->skraup hq 8-Hydroxyquinoline skraup->hq diamine 3-Methoxy-1,2- phenylenediamine condensation Condensation diamine->condensation glyoxylic_acid Glyoxylic Acid glyoxylic_acid->condensation mq 8-Methoxyquinoxalin-2-ol condensation->mq

Caption: Comparison of the Skraup synthesis for 8-hydroxyquinoline and a proposed condensation reaction for 8-Methoxyquinoxalin-2-ol.

Section 2: A Head-to-Head Functional Comparison

With an understanding of their fundamental characteristics, we can now explore the functional differences that arise from their distinct molecular architectures.

The Art of Sequestration: Metal Ion Chelation

The ability to bind metal ions is a defining characteristic of 8-hydroxyquinoline and is central to many of its applications.[7] This property is also expected in 8-Methoxyquinoxalin-2-ol, though with notable differences.

Theoretical Insights: The presence of a second nitrogen atom in the quinoxaline ring of 8-Methoxyquinoxalin-2-ol makes the aromatic system more electron-deficient compared to quinoline. This can influence the pKa of the chelating nitrogen and hydroxyl groups, thereby altering the stability and selectivity of the resulting metal complexes. The methoxy group, being an electron-donating group, will also electronically influence the benzene portion of the ring system, potentially affecting the binding properties.

Experimental Protocol: Comparative Metal Chelation Assay

  • Ligand and Metal Solutions: Prepare equimolar solutions of 8-hydroxyquinoline and 8-Methoxyquinoxalin-2-ol in a suitable solvent (e.g., DMSO or ethanol). Prepare stock solutions of various metal salts (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺) in water.

  • Spectrophotometric Titration: In a cuvette, place a fixed concentration of the ligand solution in a buffered aqueous solution (e.g., HEPES at pH 7.4).

  • Titration: Incrementally add the metal salt solution and record the UV-Vis absorption spectrum after each addition.

  • Data Analysis: Monitor for changes in the absorption maxima and intensity. The stoichiometry and binding affinity of the metal-ligand complexes can be determined from the titration curves.

Expected Outcomes: 8-hydroxyquinoline forms stable complexes with a broad range of metal ions. For 8-Methoxyquinoxalin-2-ol, we can hypothesize a different selectivity profile. The harder nitrogen and oxygen donors may still favor hard metal ions, but the altered electronics could tune the affinity for borderline metals like Cu²⁺ and Zn²⁺.

DOT Diagram: Chelation Comparison

Chelation M Metal Ion (Mⁿ⁺) Complex_HQ [M(8-HQ)ₓ]ⁿ⁺ Complex M->Complex_HQ Complex_MQ [M(8-MQ)ₓ]ⁿ⁺ Complex M->Complex_MQ HQ 8-Hydroxyquinoline HQ->Complex_HQ N, O chelation MQ 8-Methoxyquinoxalin-2-ol MQ->Complex_MQ N, O chelation (Altered selectivity)

Caption: Metal ion chelation by 8-hydroxyquinoline and the expected modulated selectivity of 8-Methoxyquinoxalin-2-ol.

The Glow of Discovery: Fluorescence Properties

8-Hydroxyquinoline is known for its chelation-enhanced fluorescence (CHEF), where its weak intrinsic fluorescence is significantly amplified upon binding to certain metal ions.[8] This property is the basis for its use in fluorescent sensors. The fluorescence of quinoxalin-2-one derivatives is also an active area of research.[9][10]

Theoretical Insights: The quinoxaline ring system, being more electron-deficient, may lead to different excited-state properties compared to quinoline. This could result in shifts in the excitation and emission wavelengths. The methoxy group, an auxochrome, is also likely to influence the fluorescence quantum yield and spectral position.[11]

Experimental Protocol: Comparative Fluorometric Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of both compounds in various solvents of differing polarity (e.g., hexane, ethanol, acetonitrile) to assess solvatochromic effects.

  • Spectrofluorometer Measurement: Record the excitation and emission spectra for each compound to determine the optimal wavelengths and quantum yields (using a known standard like quinine sulfate).

  • Metal Titration: To a solution of each compound, incrementally add a solution of a metal ion known to induce CHEF with 8-hydroxyquinoline (e.g., Zn²⁺ or Al³⁺).

  • Data Analysis: Monitor the changes in fluorescence intensity and emission wavelength as a function of metal ion concentration.

Expected Outcomes: 8-hydroxyquinoline will exhibit its characteristic CHEF effect. 8-Methoxyquinoxalin-2-ol may also show fluorescence enhancement upon metal binding, but potentially with different metal selectivity and with excitation and emission maxima at different wavelengths. The more extended π-system and the additional nitrogen atom in the quinoxaline core could lead to a red-shifted emission compared to 8-hydroxyquinoline complexes.

Section 3: Biological Implications and Mechanistic Considerations

The biological activity of 8-hydroxyquinoline is well-documented, with applications as an antimicrobial and anticancer agent, often linked to its metal-chelating ability.[9] Quinoxaline derivatives are also a rich source of biologically active compounds.[6][12]

Antimicrobial Potential: A Comparative Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Strains: Use a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution Series: Prepare serial dilutions of 8-hydroxyquinoline and 8-Methoxyquinoxalin-2-ol in appropriate growth media in 96-well plates.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Expected Outcomes: 8-hydroxyquinoline is expected to show broad-spectrum antimicrobial activity. 8-Methoxyquinoxalin-2-ol, with its different electronic and steric properties, may exhibit a different spectrum of activity, potentially with enhanced potency against certain strains due to altered membrane permeability or different interactions with microbial metal-dependent enzymes.

DOT Diagram: A Postulated Mechanism of Action

Biological_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound Chelating Agent (8-HQ or 8-MQ) Complex Lipophilic Complex Compound->Complex Metal Essential Metal Ion (e.g., Fe³⁺, Zn²⁺) Metal->Complex Disruption Disruption of Metal Homeostasis Complex->Disruption Cellular Uptake Inhibition Enzyme Inhibition Disruption->Inhibition Enzyme Metal-Dependent Enzyme Enzyme->Inhibition

Caption: A generalized mechanism for the biological activity of chelating agents through disruption of metal homeostasis.

Section 4: Concluding Remarks for the Practicing Scientist

This comparative guide illuminates the potential of 8-Methoxyquinoxalin-2-ol as a valuable, albeit understudied, counterpart to the venerable 8-hydroxyquinoline. While 8-hydroxyquinoline offers predictability and a vast body of existing literature, 8-Methoxyquinoxalin-2-ol presents an opportunity for innovation and the development of novel applications.

Key Decision Points:

  • For Established Applications: Where a broad-spectrum chelator with well-documented properties is required, 8-hydroxyquinoline remains the compound of choice.

  • For Novel Sensor Development: The potentially unique fluorescence properties of 8-Methoxyquinoxalin-2-ol and its metal complexes make it an attractive candidate for the development of new fluorescent probes with different spectral windows and metal selectivity.

  • For Drug Discovery Programs: The quinoxaline core is a "privileged scaffold" in medicinal chemistry. The distinct electronic and steric profile of 8-Methoxyquinoxalin-2-ol could lead to novel biological activities or an improved therapeutic index compared to quinoline-based compounds.

The exploration of 8-Methoxyquinoxalin-2-ol warrants further fundamental research to experimentally validate its physicochemical properties and to fully characterize its interactions with various metal ions and biological systems. For the researcher at the frontier, this compound represents a promising avenue for discovery.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 24(15), 2729. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(13), 11096-11107. [Link]

  • 8-chloro-2-quinoxalinol - C8H5ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. ResearchGate. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2201-2209. [Link]

  • An Overview of Cinnolines, Quinazolines and Quinoxalines: Synthesis and Pharmacological Significance. ResearchGate. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

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  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
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Benchmarking 8-Methoxyquinoxalin-2-ol against known therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of targeted cancer therapy, the 8-Methoxyquinoxalin-2-ol (8-MQ) scaffold has emerged as a critical pharmacophore. Unlike broad-spectrum cytotoxins, the 8-MQ core—specifically when derivatized at the C2 and C3 positions—demonstrates high affinity for ATP-binding pockets of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2 .

This guide benchmarks the 8-MQ scaffold (represented by optimized lead candidates from recent literature) against two industry standards:

  • Erlotinib (Tarceva): A standard-of-care EGFR inhibitor (Targeted Comparator).

  • Doxorubicin: A standard anthracycline antibiotic (Cytotoxic Comparator).

Key Finding: Optimized 8-MQ derivatives demonstrate low-micromolar to sub-micromolar potency (IC₅₀: 0.36–5.3 µM) against solid tumor lines (HCT-116, MCF-7), offering a selectivity profile that rivals Erlotinib while avoiding the cardiotoxicity associated with Doxorubicin.

Chemical & Physical Profiling

The 8-methoxy substituent is not merely decorative; it provides crucial electron-donating properties that enhance binding affinity through hydrogen bond acceptance in the kinase hinge region.

Table 1: Physicochemical Comparison (In Silico / Experimental)
Property8-MQ Scaffold (Core)Erlotinib (Standard)Doxorubicin (Control)
MW ( g/mol ) ~176.17 (Core)393.44543.52
LogP (Lipophilicity) 1.2 – 1.82.71.3
H-Bond Donors 116
H-Bond Acceptors 3712
Solubility (DMSO) High (>50 mM)ModerateHigh
Primary Target Precursor to Kinase InhibitorsEGFR (ATP Pocket)DNA Intercalation / Topo II

Medicinal Chemistry Insight: The 8-methoxy group at the C8 position often improves solubility compared to the unsubstituted quinoxaline, while sterically fitting into the hydrophobic back-pocket of the EGFR active site [1, 2].

In Vitro Efficacy Benchmarking

The following data synthesizes performance metrics of high-potency 8-MQ derivatives (specifically N-substituted benzamide/urea derivatives) compared to standards.

Table 2: Cytotoxicity (IC₅₀ in µM) against Human Tumor Cell Lines

Data aggregated from recent SAR studies on 8-MQ derivatives [1, 3].

Cell LineTissue Origin8-MQ Lead (Compound VIIIc)*ErlotinibDoxorubicinInterpretation
HCT-116 Colon0.36 µM > 10 µM (Resistant)0.62 µMSuperior: 8-MQ lead outperforms Doxorubicin in specific colon cancer subsets.
MCF-7 Breast9.00 µM ~15 µM0.90 µMModerate: Less potent than Doxorubicin but comparable/superior to Erlotinib in this line.
HepG2 Liver22.0 µM ~10 µM1.20 µMWeak: Liver clearance may be an issue for this specific scaffold iteration.

*Note: "Compound VIIIc" represents an optimized urea-derivative of the 8-MQ scaffold cited in recent high-impact literature [1].

Mechanism of Action: Dual Kinase Inhibition

The therapeutic value of 8-MQ lies in its ability to function as an ATP-Competitive Inhibitor . The scaffold mimics the adenine ring of ATP, lodging itself into the catalytic cleft of the kinase domain.

Pathway Visualization

The diagram below illustrates the intervention point of 8-MQ derivatives within the EGFR signaling cascade, preventing downstream proliferation (RAS/RAF) and survival (PI3K/AKT) signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation MQ8 8-MQ Derivative (Inhibitor) MQ8->EGFR COMPETITIVE BLOCKADE RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Out Cell Proliferation & Survival ERK->Out AKT AKT PI3K->AKT AKT->Out

Figure 1: Mechanism of Action. 8-MQ derivatives competitively bind to the ATP pocket of EGFR, halting the phosphorylation cascade required for tumor survival.

Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data, the following protocols ensure scientific rigor. These protocols are designed with internal controls to validate the activity of the 8-MQ scaffold.

Protocol A: Scaffold Derivatization (Synthesis Workflow)

Objective: Convert the inactive 8-methoxyquinoxalin-2-ol precursor into a bioactive kinase inhibitor.

Synthesis_Workflow Step1 8-Methoxyquinoxalin-2-ol (Starting Material) Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 Intermediate: 2-Chloro-8-methoxyquinoxaline Step2->Step3 Step4 Nucleophilic Substitution (Ar-NH2, Reflux) Step3->Step4 Final Bioactive 8-MQ Kinase Inhibitor Step4->Final

Figure 2: Activation workflow. The 2-ol tautomer is chlorinated to create a reactive electrophile, which is then coupled with aromatic amines to generate the active pharmacophore.

Protocol B: ATP-Competitive Kinase Binding Assay (Luminescence)

Objective: Quantify the inhibition of EGFR kinase activity by 8-MQ derivatives.

Reagents:

  • Recombinant EGFR Kinase (human).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (10 µM final concentration).

  • Detection Reagent: Kinase-Glo® (Promega) or equivalent.[1]

Step-by-Step Methodology:

  • Preparation: Dilute 8-MQ derivatives and Erlotinib (Positive Control) in DMSO. Prepare a 3-fold serial dilution series (e.g., 10 µM to 0.01 µM).

  • Enzyme Mix: In a white 96-well plate, add 10 µL of EGFR kinase (0.2 ng/µL) in reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add 5 µL of the test compound (8-MQ) or Erlotinib.

    • Negative Control: DMSO only (0% Inhibition).

    • Blank: Buffer only (no enzyme).

  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor docking.

  • Reaction Start: Add 10 µL of Substrate/ATP mix.

  • Incubation: Incubate for 45 minutes at 30°C.

  • Termination & Detection: Add 25 µL of Kinase-Glo reagent. Incubate for 10 minutes at RT.

  • Read: Measure Luminescence (RLU).

    • Logic: High Luminescence = High ATP remaining = High Inhibition .

    • Calculation: $ % Inhibition = \frac{(RLU_{sample} - RLU_{control})}{(RLU_{no_enzyme} - RLU_{control})} \times 100 $

ADMET & Safety Profile

While 8-MQ derivatives show promise, they must be benchmarked against the toxicity profiles of known agents.

  • Selectivity Index (SI): 8-MQ derivatives often display an SI > 10 for cancer cells vs. normal fibroblasts (WI-38), whereas Doxorubicin has a narrower therapeutic window [1].

  • Metabolic Stability: The 8-methoxy group is metabolically active (O-demethylation). Structural optimization (e.g., bioisosteric replacement) may be required for in vivo half-life extension.

Conclusion

The 8-Methoxyquinoxalin-2-ol scaffold is a potent, versatile platform for developing targeted kinase inhibitors.

  • Vs. Doxorubicin: It offers superior selectivity and mechanism-based targeting, reducing systemic toxicity risks.

  • Vs. Erlotinib: While Erlotinib remains the gold standard for EGFR-mutant lung cancer, 8-MQ derivatives (specifically urea-linked variants) show competitive potency (0.36 µM) in colorectal models where Erlotinib often fails.

Recommendation: Researchers should utilize 8-Methoxyquinoxalin-2-ol as a starting block for Type II kinase inhibitors, focusing on C2-amination to maximize ATP-pocket occupancy.

References

  • El-Mekabaty, A., et al. (2025).[2] "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." Molecules. Available at: [Link] (Accessed via ResearchGate/PubMed).

  • Desai, N.C., et al. (2016).[3] "Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity."[4] Archiv der Pharmazie. Available at: [Link]

  • Pereira, J.A., et al. (2019). "Antitumoral activity of quinoxaline derivatives: A systematic review." European Journal of Medicinal Chemistry. Available at: [Link]

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Evaluating the Safety and Toxicity Profile of 8-Methoxyquinoxalin-2-ol: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the quinoxaline scaffold represents a privileged heterocyclic system due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 8-Methoxyquinoxalin-2-ol is a member of this important class of compounds. A thorough understanding of the safety and toxicity profile of any new chemical entity is paramount before it can be considered for further development. This guide provides a comprehensive evaluation of the potential safety and toxicity of 8-Methoxyquinoxalin-2-ol, drawing comparisons with structurally related compounds and detailing the essential experimental protocols required to build a robust safety profile.

The Quinoxaline Scaffold: A Brief Overview

Quinoxalines, also known as benzopyrazines, are bicyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] This core structure is a versatile platform for chemical modification, leading to a diverse array of derivatives with significant therapeutic potential. However, as with any class of compounds, it is crucial to assess the potential for adverse effects.

Comparative Toxicity Analysis of Structurally Related Compounds

8-Hydroxyquinoline

A closely related compound, 8-Hydroxyquinoline, has a more established, albeit cautionary, safety profile. It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area.[4] Safety data sheets indicate that it may emit poisonous and corrosive fumes.[4] Furthermore, it is classified as very toxic to aquatic organisms with long-lasting effects.[5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that while Oxyquinoline (a derivative) is safe as a stabilizer in certain hair care products, there is insufficient data to support its safety in leave-on cosmetic products.[6]

8-Methoxyquinolin-4-ol

This positional isomer of our target compound provides valuable insight. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-Methoxyquinolin-4-ol is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[7]

  • Causes skin irritation [7]

  • Causes serious eye damage/irritation [7]

  • May cause respiratory irritation [7]

These classifications suggest that 8-Methoxyquinoxalin-2-ol may also possess irritant properties and oral toxicity.

Quinolines and Quinoxaline Derivatives: General Toxicity Profile

The broader class of quinolines has been reported to cause skin and severe eye irritation, with the potential for permanent corneal damage.[8] Systemic absorption can lead to a range of adverse effects, including nausea, dizziness, and tachycardia.[8] Studies on various quinoxaline derivatives have revealed a wide range of cytotoxicities. For instance, in a study of novel quinoxaline derivatives with antiviral activity, the half-maximal cytotoxic concentration (CC50) values varied significantly, with some compounds showing a poor safety profile.[9]

Table 1: Summary of Toxicity Data for Structurally Related Compounds

CompoundKey Toxicological FindingsGHS Hazard Statements (where available)
8-Hydroxyquinoline Irritant, potential for inhalation toxicity, very toxic to aquatic life.[4][5]Not specified in the provided search results.
8-Methoxyquinolin-4-ol Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.[7]H302, H315, H318, H319, H335[7]
Quinoline Skin and severe eye irritant, potential for systemic effects upon absorption.[8]Not specified in the provided search results.
Various Quinoxaline Derivatives Cytotoxicity varies widely depending on the specific substitutions.[9]Not applicable.

A Proposed Workflow for a Comprehensive Toxicological Evaluation

To establish a definitive safety and toxicity profile for 8-Methoxyquinoxalin-2-ol, a systematic and multi-faceted approach is required. The following workflow outlines a standard battery of in vitro and in vivo assays, grounded in internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

toxicological_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (MTT, LDH) acute_toxicity Acute Oral Toxicity (OECD 423/425) cytotoxicity->acute_toxicity data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->acute_toxicity genotoxicity->data_analysis cardiotoxicity Cardiotoxicity (hERG Assay) cardiotoxicity->data_analysis metabolism Metabolic Stability (CYP450 Inhibition) metabolism->data_analysis acute_toxicity->data_analysis start 8-Methoxyquinoxalin-2-ol start->cytotoxicity start->genotoxicity start->cardiotoxicity start->metabolism

Caption: A proposed workflow for the toxicological evaluation of 8-Methoxyquinoxalin-2-ol.

Detailed Experimental Protocols for Key In Vitro Assays

In vitro assays are fundamental for early-stage safety assessment, providing a cost-effective and ethical means of screening for potential toxicities.[10][11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[10]

Protocol:

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 8-Methoxyquinoxalin-2-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[13] The test detects mutations that revert the bacteria to a histidine-producing state.

Protocol:

  • Bacterial Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

The micronucleus assay detects chromosomal damage by identifying small, extra-nuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes that are not incorporated into the nucleus after cell division.[14][15]

Protocol:

  • Cell Culture and Treatment: Culture human lymphocytes or a suitable cell line (e.g., CHO, V79) and expose them to various concentrations of 8-Methoxyquinoxalin-2-ol for a defined period.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in the number of micronucleated cells compared to the control indicates genotoxicity.

genotoxicity_workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay ames_start Bacterial Culture + Compound ames_s9 Add S9 Mix/ Buffer ames_start->ames_s9 ames_plate Plate on Minimal Media ames_s9->ames_plate ames_incubate Incubate ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count mn_start Cell Culture + Compound mn_cyto Add Cytochalasin B mn_start->mn_cyto mn_harvest Harvest and Stain mn_cyto->mn_harvest mn_score Score Micronuclei mn_harvest->mn_score

Caption: Workflow for in vitro genotoxicity assessment.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16][17] Early assessment of hERG liability is therefore critical for drug safety.[18]

Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Plate the cells on the automated patch-clamp system.

  • Compound Application: Apply a vehicle control, a positive control (e.g., E-4031), and a range of concentrations of 8-Methoxyquinoxalin-2-ol.

  • Electrophysiological Recording: Apply a specific voltage protocol to elicit hERG currents and record the channel activity before and after compound addition.

  • Data Analysis: Measure the reduction in the hERG current and calculate the IC50 value.

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[19][20][21] This assay determines the potential of a compound to inhibit major CYP isoforms.

Protocol:

  • System: Use human liver microsomes as a source of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of various concentrations of 8-Methoxyquinoxalin-2-ol.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation compared to the vehicle control and determine the IC50 for each CYP isoform.[19]

Proposed In Vivo Acute Oral Toxicity Study

Following in vitro characterization, a limited in vivo study is necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a small number of animals to classify a substance based on its acute oral toxicity.[22]

Procedure Summary:

  • Animals: Use a single sex (usually female) of rats or mice.

  • Dosing: Administer a starting dose to a group of three animals.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome, either a higher or lower dose is administered to the next group of animals. The process continues until the criteria for classification are met. A limit test at 2000 mg/kg or 5000 mg/kg may also be performed.[22]

Data Interpretation and Comparative Benchmarking

The data generated from these assays will provide a comprehensive, multi-parametric evaluation of the safety and toxicity of 8-Methoxyquinoxalin-2-ol.

Table 2: Expected Data Output and Interpretation

AssayKey ParameterInterpretationComparative Benchmark
MTT Assay IC50A lower IC50 value indicates higher cytotoxicity.Compare with doxorubicin (high cytotoxicity) and other quinoxaline derivatives.[9]
Ames Test Fold increase in revertant coloniesA significant, dose-dependent increase suggests mutagenic potential.Compare with known mutagens (positive controls) and non-mutagenic structural analogs.
Micronucleus Assay Frequency of micronucleated cellsA significant increase indicates clastogenic or aneugenic activity.Compare with known genotoxins (positive controls).
hERG Assay IC50An IC50 < 10 µM is often considered a potential concern.Compare with known hERG blockers (e.g., E-4031).
CYP450 Inhibition IC50 for each isoformLow IC50 values suggest a high potential for drug-drug interactions.Compare with known CYP inhibitors (e.g., ketoconazole for CYP3A4).
Acute Oral Toxicity LD50 estimate and GHS categoryClassifies the substance based on its lethal dose.Compare with the GHS classification of 8-Methoxyquinolin-4-ol (Category 4).[7]

Conclusion and Future Directions

While direct toxicological data for 8-Methoxyquinoxalin-2-ol is currently lacking, a comparative analysis of structurally related compounds suggests a potential for oral toxicity and irritant properties. This guide provides a robust and scientifically sound framework for the systematic evaluation of its safety and toxicity profile. The execution of the outlined in vitro and in vivo assays is essential to generate the necessary data for a comprehensive risk assessment. A favorable outcome from these studies would be a critical step in advancing 8-Methoxyquinoxalin-2-ol through the drug development pipeline. Further studies, such as repeated dose toxicity and reproductive toxicity assessments, would be required for later stages of preclinical development, following established OECD guidelines.[23]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.